6-(Cyclohexyl(methyl)amino)pyridazin-3-ol
Description
6-(Cyclohexyl(methyl)amino)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry
Properties
IUPAC Name |
3-[cyclohexyl(methyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(9-5-3-2-4-6-9)10-7-8-11(15)13-12-10/h7-9H,2-6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQDQFPXRMYWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohexyl(methyl)amino)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with 1,4-dicarbonyl compounds or the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines.
Introduction of the Cyclohexyl(methyl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with cyclohexyl(methyl)amine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The hydroxyl group on the pyridazine ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
6-(Cyclohexyl(methyl)amino)pyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Cyclohexyl(methyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyridazin-3(2H)-one Derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.
Cyclohexylamine Derivatives: Compounds with a cyclohexylamine group also show diverse biological activities.
Uniqueness: 6-(Cyclohexyl(methyl)amino)pyridazin-3-ol is unique due to its specific combination of the pyridazine core and the cyclohexyl(methyl)amino group, which imparts distinct chemical and biological properties .
Biological Activity
6-(Cyclohexyl(methyl)amino)pyridazin-3-ol is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This compound belongs to the pyridazine family, which has been recognized for its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Synthesis
The structure of this compound features a pyridazine core substituted with a cyclohexyl(methyl)amino group at the 6-position. The synthesis of pyridazine derivatives generally involves methods such as cyclization reactions of hydrazines with appropriate carbonyl compounds. Recent studies have focused on developing efficient synthetic routes that yield high purity and yield of pyridazine derivatives, including those with various substituents that may enhance biological activity .
Anticancer Properties
Research indicates that pyridazine derivatives can exhibit significant anticancer activity. For instance, compounds derived from the pyridazine scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving the modulation of key signaling pathways such as the p53 pathway . The ability of this compound to interact with these pathways warrants further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of pyridazine compounds has also been explored. Studies suggest that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in models of ulcerative colitis and other inflammatory diseases . The specific activity of this compound in these contexts remains to be fully characterized.
Case Studies
Several studies have evaluated the biological activity of pyridazine derivatives:
- Anticancer Study : A derivative similar to this compound was tested against lung cancer cell lines, demonstrating significant tumor growth inhibition through apoptosis induction .
- Anti-inflammatory Study : In a model of ulcerative colitis, a related compound showed reduced levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory bowel diseases .
- Neuroprotective Study : A study on pyridazine analogs indicated their role in enhancing GABAergic transmission, which could be beneficial in treating conditions like epilepsy or anxiety disorders .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
